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Compound of Interest

Compound Name: 2-(Diisopropylamino)ethanethiol

Cat. No.: B166743

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
analysis of 2-(Diisopropylamino)ethanethiol. The information presented herein is essential
for the characterization and understanding of this compound in research and development
settings. This guide includes key spectroscopic data, detailed experimental protocols for data
acquisition, and a workflow for the analysis process.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-
(Diisopropylamino)ethanethiol. It is important to note that while mass spectrometry data for
the free base is available, the provided Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy data are for the hydrochloride salt, which may cause slight variations in chemical
shifts and absorption frequencies compared to the free base.

Table 1: General Information for 2-
(Diisopropylamino)ethanethiol
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Property Value Source

--INVALID-LINK--, --INVALID-

Molecular Formula CsHi19NS
LINK--
] --INVALID-LINK--, --INVALID-
Molecular Weight 161.31 g/mol
LINK--
--INVALID-LINK--, --INVALID-
CAS Number 5842-07-9

LINK--

2-[di(propan-2-
IUPAC Name ) ] --INVALID-LINK--
yl)amino]ethanethiol

Table 2: Mass Spectrometry Data for 2-

(Diisopropylamino)ethanethiol

m/z Relative Intensity (%) Proposed Fragment
161 15 [M]* (Molecular lon)
146 100 [M - CHs]*

114 85 [M - CH2SH]*

100 40 [M - CaHo]*

72 55 [CaH10N]*

58 30 [CsHsN]*

Data obtained from the NIST WebBook electron ionization mass spectrum.[1]

Table 3: *H NMR Spectroscopic Data for 2-
(Diisopropylamino)ethanethiol Hydrochloride
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~1.3-1.4 Doublet 12H -CH(CHs3)2
~2.6-2.8 Multiplet 2H -CH2-SH
~3.0-3.2 Multiplet 2H -N-CHa-
~35-3.7 Septet 2H -CH(CH3)2
~1.5 (broad) Singlet 1H -SH

Note: Data is for the hydrochloride salt and chemical shifts may vary for the free base. The thiol

proton signal is often broad and may exchange with D20.

Table 4: Predicted **C NMR Spectroscopic Data for 2-
Dii lamina)etl hiol

Predicted Chemical Shift (0) ppm

Carbon Assignment

~19-21 -CH(CH3)2
~25 - 28 -CH2-SH
~48 - 52 -N-CHa-
~52 - 56 -CH(CH3)2

Note: These are predicted values based on the analysis of structurally similar compounds such

as N,N-diisopropylethylamine and ethanethiol. Actual experimental values may differ.

Table 5: Key IR Absorption Bands for 2-
(Diisopropylamino)ethanethiol Hydrochloride
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Wavenumber (cm~?) Intensity Assignment

~2970 Strong C-H stretch (aliphatic)
~2870 Medium C-H stretch (aliphatic)
~2550 Weak, Broad S-H stretch

~1470 Medium C-H bend (CHs and CHz2)
~1380 Medium C-H bend (isopropyl group)
~1150 Medium C-N stretch

Note: Data is for the hydrochloride salt. The S-H stretching vibration is typically weak. In the
free base, the N-H™* stretch present in the hydrochloride salt would be absent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. *H NMR Spectroscopy A sample of approximately 5-10 mg of 2-
(diisopropylamino)ethanethiol is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube. The *H NMR spectrum is recorded on a 400 MHz
spectrometer at room temperature. Data is acquired over a spectral width of 0-12 ppm with a
relaxation delay of 1 second and 16 scans.

1.2. 13C NMR Spectroscopy A more concentrated sample of approximately 20-50 mg of 2-
(diisopropylamino)ethanethiol is dissolved in 0.5-0.7 mL of CDCIs with TMS. The 13C NMR
spectrum is acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A
spectral width of 0-220 ppm is used with a relaxation delay of 2 seconds and an accumulation
of 512 scans to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
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A drop of neat 2-(diisopropylamino)ethanethiol is placed between two potassium bromide
(KBr) plates to form a thin liquid film. The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer over the range of 4000-400 cm~1. A background spectrum of the
clean KBr plates is recorded prior to the sample analysis and automatically subtracted from the
sample spectrum. The spectrum is typically an average of 16 scans at a resolution of 4 cm™1,

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (EIl) source. A dilute solution of 2-
(diisopropylamino)ethanethiol in a volatile organic solvent such as dichloromethane or
methanol is injected into the GC. The sample is vaporized and separated on a capillary column
before entering the mass spectrometer. The El source is operated at 70 eV. The mass analyzer
scans a mass-to-charge (m/z) range of 40-400 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-(Diisopropylamino)ethanethiol.
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Workflow for Spectroscopic Analysis of 2-(Diisopropylamino)ethanethiol

2-(Diisopropylamino)ethanethiol

;

Prepare neat liquid film on KBr plates

Dissolve in CDCI3 with TMS Dilute in volatile solvent

1H and 13C NMR Spectroscopy FTIR Spectroscopy GC-MS (El)

Correlate chemical shifts and coupling constants to structure Identify characteristic functional group absorptions Determine molecular weight and fragmentation pattern

- Combine all spectroscopic data -

Confirm Structure of 2-(Diisopropylamino)ethanethiol

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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